2,4-Difluoropyridine 1-oxide

Description

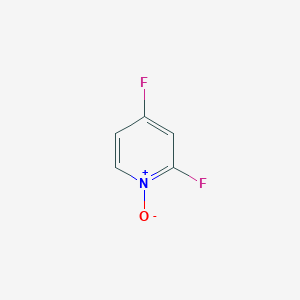

2,4-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound featuring a pyridine ring substituted with fluorine atoms at the 2- and 4-positions and an N-oxide functional group. Fluorinated pyridine N-oxides are of interest in medicinal and materials chemistry due to their electronic effects, metabolic stability, and ability to participate in hydrogen bonding or coordination chemistry .

Properties

IUPAC Name |

2,4-difluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPKRNVYWXJRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoropyridine 1-oxide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,4-difluoropyridine with oxidizing agents to introduce the oxide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high efficiency and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The fluorine atoms at positions 2 and 4 are activated toward nucleophilic displacement due to the electron-withdrawing effects of both fluorine and the N-oxide group. This reactivity is leveraged in synthesizing substituted pyridine derivatives:

Key Factors Influencing Substitution :

-

Solvent Effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates .

-

Temperature : Higher temperatures (e.g., 180–190°C) accelerate substitution but require careful control to avoid decomposition .

-

Stoichiometry : Excess nucleophiles (105–125% stoichiometric) ensure complete conversion .

Deoxygenation Reactions

The N-oxide group can be removed under reductive conditions, regenerating the parent pyridine:

-

Reductive Cleavage : Treatment with zinc or aluminum iodide in acetonitrile selectively reduces the N-oxide to yield 2,4-difluoropyridine .

-

Catalytic Reduction : Hydrogenation over palladium catalysts also achieves deoxygenation, though competing defluorination may occur depending on conditions.

Mechanistic Pathway :

Deoxygenation proceeds via nucleophilic attack on the oxygen atom, facilitated by reagents like TiCl₄/SnCl₂, which generate reactive intermediates capable of N–O bond cleavage .

Electrophilic Aromatic Substitution

The N-oxide group directs electrophiles to specific ring positions, enabling functionalization:

Regioselectivity Trends :

| Electrophile | Position of Attack | Example Product |

|---|---|---|

| NO₂⁺ | 3 | 3-Nitro-2,4-difluoropyridine 1-oxide |

| SO₃H⁺ | 5 | 5-Sulfo-2,4-difluoropyridine 1-oxide |

Redox and Coordination Chemistry

The N-oxide group participates in redox reactions and metal coordination:

-

Oxidation : Further oxidation with peracids (e.g., mCPBA) forms pyridine N,N-dioxide derivatives, though over-oxidation risks ring degradation.

-

Coordination Complexes : The oxygen in the N-oxide group binds to Lewis acids (e.g., Li⁺, Al³⁺), influencing reaction pathways in organometallic syntheses .

Comparative Kinetic Data

Reaction rates for substitution in related systems highlight solvent and temperature dependencies:

| Substrate | Solvent | Temp (°C) | Rate Constant (k, hr⁻¹) | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine + KF | DMSO | 180 | 1.00 | |

| 2-Chloro-6-fluoropyridine | DMSO | 180 | 0.295 |

Note: Similar trends are expected for 2,4-difluoropyridine 1-oxide due to analogous electronic effects.

Scientific Research Applications

2,4-Difluoropyridine 1-oxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

Medicine: Explored for its potential use in developing new pharmaceuticals with improved efficacy and reduced side effects.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Difluoropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various biological molecules. The exact pathways and targets depend on the specific application, such as radiolabeling or pharmaceutical development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Nitropyridine 1-Oxide

- Chemical Structure : Features a nitro group at the 4-position and an N-oxide group.

- Reactivity and Mutagenicity: Demonstrates DNA-damaging effects via radical generation, similar to 4-nitroquinoline 1-oxide. Unlike 2,4-difluoropyridine 1-oxide, the nitro group enhances electrophilicity, leading to stronger interactions with DNA repair-deficient bacterial mutants (e.g., E. coli polA1, recA13) .

- Biological Activity : Causes significant growth inhibition in E. coli mutants, suggesting nitro-substituted N-oxides may require distinct repair mechanisms compared to fluorinated analogs .

4-Fluoropyridine 1-Oxide

- Chemical Structure : Contains a single fluorine at the 4-position.

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the N-oxide group, enhancing its Lewis basicity. This property is critical in forming adducts with metals like titanium tetrafluoride, as seen in infrared and NMR studies of related pyridine N-oxides .

4-Chloro-3-Fluoro-2-Phenyl-Pyridine 1-Oxide

- Structural Features : Combines halogen (Cl, F) and phenyl substituents.

- Physicochemical Data: Reported molecular weight = 223.634 g/mol (C₁₁H₇ClFNO). Melting points and synthetic routes (e.g., multi-step halogenation/oxidation) highlight the role of substituents in modulating solubility and reactivity .

Quinoline 1-Oxide Derivatives

- Comparison with Pyridine N-Oxides: Quinoline N-oxides (e.g., 4-nitroquinoline 1-oxide) exhibit stronger carcinogenicity and mutagenicity than pyridine analogs due to extended aromaticity and enhanced intercalation with DNA. However, fluorinated pyridine N-oxides like this compound may offer reduced toxicity while retaining bioactivity .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected N-Oxides

Mechanistic Insights

- DNA Interactions: Unlike nitro-substituted N-oxides, fluorinated analogs may interact with DNA through weaker electrostatic interactions, as suggested by reduced repair synthesis in trout intestinal cells exposed to 4-nitroquinoline 1-oxide .

Biological Activity

2,4-Difluoropyridine 1-oxide is a fluorinated derivative of pyridine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the pyridine ring and an oxygen atom at the 1 position. The introduction of fluorine atoms often enhances biological activity by influencing lipophilicity, metabolic stability, and receptor binding affinity.

Antimicrobial Properties

Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Research published in "Bioorganic & Medicinal Chemistry Letters" demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli , suggesting its potential utility as an antibiotic or disinfectant .

Antitumor Activity

In addition to antimicrobial properties, this compound has been evaluated for antitumor activity . A study highlighted its role as a building block for synthesizing novel fluorinated pyridine derivatives with promising antitumor effects. The derivatives exhibited significant cytotoxicity against cancer cell lines, indicating the potential for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A controlled study assessed the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus , demonstrating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Study on Antitumor Activity

In another investigation, derivatives synthesized from this compound were tested against various cancer cell lines. The results showed that one derivative had an IC50 value of 15 µM against breast cancer cells, indicating significant cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 25 |

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Interaction with Cellular Targets: Fluorinated compounds often exhibit enhanced binding affinity to biological receptors due to their unique electronic properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,4-difluoropyridine 1-oxide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The synthesis typically involves selective fluorination or oxidation of pyridine derivatives. For example, nucleophilic aromatic substitution (SNAr) on 2,4-dihalopyridines using fluorinating agents like KF or CsF under anhydrous conditions can yield fluorinated intermediates. Subsequent oxidation with m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid generates the N-oxide . Key parameters include temperature control (0–50°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents to minimize side reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR, NEXAFS) be employed to confirm the structure and purity of this compound?

- Methodology :

- NMR : ¹⁹F NMR is critical for distinguishing fluorination positions. For this compound, expect distinct δ values for F2 and F4 due to electronic effects from the N-oxide group. ¹H NMR can resolve coupling patterns between aromatic protons and fluorine .

- NEXAFS : Carbon K-edge spectra reveal electronic transitions influenced by fluorine substituents and the N-oxide moiety. Compare with reference data for 2-fluoropyridine and 2,6-difluoropyridine to validate electronic structure .

- IR : Characteristic N-O stretching vibrations (~1250–1300 cm⁻¹) confirm the oxide formation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for applications in drug discovery or materials science?

- Methodology : Fluorine atoms at the 2- and 4-positions direct electrophilic substitution to the 3-, 5-, or 6-positions. For example:

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids at the 3-position, leveraging fluorine’s electron-withdrawing effects to activate specific sites .

- Directed metalation : Employ LDA (lithium diisopropylamide) at low temperatures (-78°C) to deprotonate the 6-position, followed by quenching with electrophiles .

- Contradictions : Conflicting reports on reactivity at the 5-position may arise from solvent polarity or catalyst choice. Systematic screening of ligands (e.g., XPhos vs. SPhos) is recommended .

Q. How do computational methods (DFT, MD) predict the electronic and steric effects of the N-oxide group in 2,4-difluoropyridine derivatives?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs). The N-oxide group increases electron density at the pyridine ring, altering Fukui indices for nucleophilic/electrophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and stability. Polar solvents stabilize the N-oxide via hydrogen bonding .

Q. What experimental and theoretical approaches reconcile contradictions in reported reaction yields or mechanistic pathways for this compound derivatives?

- Methodology :

- Kinetic Studies : Use in-situ NMR or HPLC to monitor intermediates in SNAr or oxidation reactions. For example, competing pathways (e.g., over-oxidation or defluorination) can be quantified under varying pH and temperature .

- Isotopic Labeling : Introduce ¹⁸O in the N-oxide group to trace oxygen transfer during redox reactions .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the stability of this compound under different storage conditions (light, temperature, humidity)?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH (ICH guidelines) and analyze degradation via HPLC-UV/HRMS. Key degradation products may include defluorinated pyridines or reduced N-oxide species .

- Photostability : Expose to UV light (320–400 nm) and monitor changes using Raman spectroscopy to detect structural rearrangements .

Q. What role does the N-oxide group play in modulating the biological activity or toxicity of 2,4-difluoropyridine derivatives?

- Methodology :

- In Vitro Assays : Test cytotoxicity (e.g., HepaRG spheroids) and genotoxicity (Ames test) to compare this compound with its non-oxidized analog. The N-oxide may enhance solubility but introduce reactive oxygen species (ROS) risks .

- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) to assess binding affinity changes due to the N-oxide’s dipole moment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.